molecular formula C12H14O B3433159 4,7-Dimethyltetral-1-one CAS No. 155748-76-8

4,7-Dimethyltetral-1-one

Cat. No.: B3433159
CAS No.: 155748-76-8
M. Wt: 174.24 g/mol
InChI Key: SQESYXTWWGWCFK-VIFPVBQESA-N
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Description

4,7-Dimethyltetral-1-one is an organic compound with the molecular formula C12H14O It is a derivative of tetralone, characterized by the presence of two methyl groups at the 4th and 7th positions on the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dimethyltetral-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4,7-dimethyltetralin with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyltetral-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

4,7-Dimethyltetral-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals, fragrances, and as a precursor for other industrially important compounds.

Mechanism of Action

The mechanism of action of 4,7-Dimethyltetral-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

    Tetralone: The parent compound without the methyl groups.

    4-Methyltetralone: A derivative with a single methyl group at the 4th position.

    7-Methyltetralone: A derivative with a single methyl group at the 7th position.

Uniqueness of 4,7-Dimethyltetral-1-one: The presence of two methyl groups at the 4th and 7th positions imparts unique chemical properties to this compound, such as increased hydrophobicity and altered reactivity compared to its mono-methylated counterparts. These properties can influence its behavior in chemical reactions and its interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

155748-76-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(4S)-4,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O/c1-8-3-5-10-9(2)4-6-12(13)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3/t9-/m0/s1

InChI Key

SQESYXTWWGWCFK-VIFPVBQESA-N

SMILES

CC1CCC(=O)C2=C1C=CC(=C2)C

Isomeric SMILES

C[C@H]1CCC(=O)C2=C1C=CC(=C2)C

Canonical SMILES

CC1CCC(=O)C2=C1C=CC(=C2)C

solubility

53.04 mg/L @ 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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